molecular formula C24H31N3O B14003818 N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine CAS No. 5431-04-9

N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine

Katalognummer: B14003818
CAS-Nummer: 5431-04-9
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: YZERXGOIZQSVOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline ring substituted with a phenoxy group and a pentane-1,4-diamine chain with diethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine typically involves multiple steps. One common method includes the reaction of 6-phenoxyquinoline with diethylamine and pentane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diethyl-N-(6-methoxyquinolin-4-YL)pentane-1,4-diamine
  • N,N-Diethyl-N-(7-methylquinolin-4-YL)pentane-1,4-diamine
  • N,N-Diethyl-N-(6-phenylquinolin-4-YL)pentane-1,4-diamine

Uniqueness

N,N-Diethyl-N-(6-phenoxyquinolin-4-YL)pentane-1,4-diamine is unique due to the presence of the phenoxy group on the quinoline ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Eigenschaften

CAS-Nummer

5431-04-9

Molekularformel

C24H31N3O

Molekulargewicht

377.5 g/mol

IUPAC-Name

1-N,1-N-diethyl-4-N-(6-phenoxyquinolin-4-yl)pentane-1,4-diamine

InChI

InChI=1S/C24H31N3O/c1-4-27(5-2)17-9-10-19(3)26-24-15-16-25-23-14-13-21(18-22(23)24)28-20-11-7-6-8-12-20/h6-8,11-16,18-19H,4-5,9-10,17H2,1-3H3,(H,25,26)

InChI-Schlüssel

YZERXGOIZQSVOM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC=C1)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.